
2-Heptyn-1-ol, 6-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Heptyn-1-ol, 6-methyl- is an organic compound with the molecular formula C8H14O It is a derivative of heptynol, characterized by the presence of a hydroxyl group (-OH) attached to a heptyn chain with a methyl group at the sixth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Heptyn-1-ol, 6-methyl- can be synthesized through various methods. One common approach involves the alkylation of propargyl alcohol with a suitable alkyl halide under basic conditions. Another method includes the reduction of 6-methyl-2-heptyn-1-one using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In industrial settings, the production of 2-Heptyn-1-ol, 6-methyl- often involves catalytic hydrogenation of 6-methyl-2-heptyn-1-one. This process is typically carried out in the presence of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Heptyn-1-ol, 6-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is often used for hydrogenation.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: 6-Methyl-2-heptyn-1-one or 6-methyl-2-heptynal.
Reduction: 6-Methyl-2-hepten-1-ol or 6-methylheptanol.
Substitution: 6-Methyl-2-heptyn-1-chloride or 6-methyl-2-heptyn-1-bromide.
Aplicaciones Científicas De Investigación
2-Heptyn-1-ol, 6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Heptyn-1-ol, 6-methyl- depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The presence of the hydroxyl group and the triple bond allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
2-Heptyn-1-ol: Lacks the methyl group at the sixth position, resulting in different chemical and physical properties.
6-Heptyn-1-ol: Similar structure but with the triple bond at a different position.
6-Methyl-2-hepten-1-ol: Contains a double bond instead of a triple bond.
Uniqueness
2-Heptyn-1-ol, 6-methyl- is unique due to the combination of the hydroxyl group, the triple bond, and the methyl group at the sixth position
Propiedades
Número CAS |
34452-36-3 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
6-methylhept-2-yn-1-ol |
InChI |
InChI=1S/C8H14O/c1-8(2)6-4-3-5-7-9/h8-9H,4,6-7H2,1-2H3 |
Clave InChI |
MVBRYNZPDUGVCH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCC#CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(1,4-Phenylene)bis[4-(2-methylpropyl)-1,3-oxazol-5(4H)-one]](/img/structure/B14678057.png)
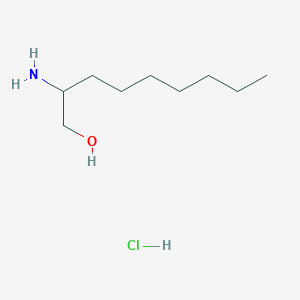
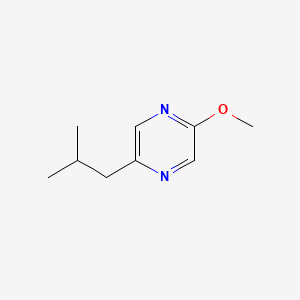
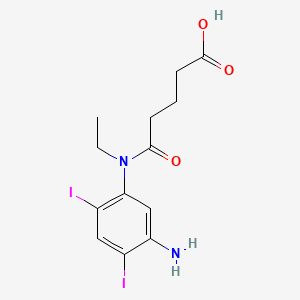
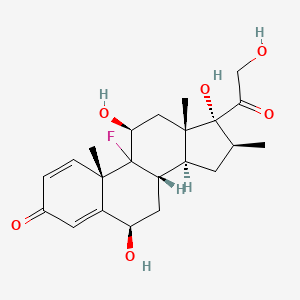
![4-Methyl-2-[(phenylsulfanyl)methyl]phenol](/img/structure/B14678091.png)
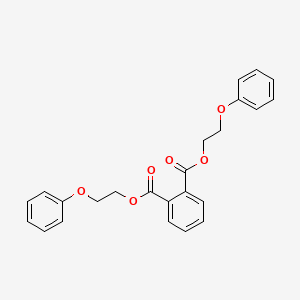
![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

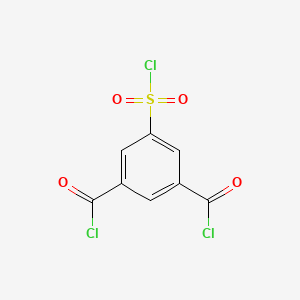

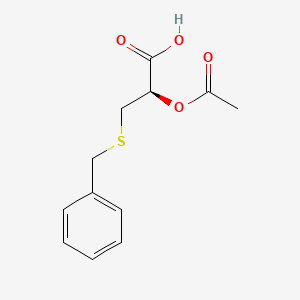

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
